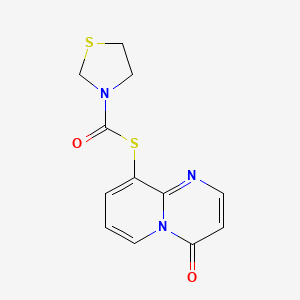

S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 3-thiazolidinecarbothioate

Description

S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 3-thiazolidinecarbothioate (chemical identifier CID 3079333) is a heterocyclic organic compound with the molecular formula C₁₂H₁₁N₃O₂S₂. Its structure combines a pyridopyrimidinone moiety linked via a thioester bond to a thiazolidine ring, as illustrated by its SMILES notation: C1CSCN1C(=O)SC2=CC=CN3C2=NC=CC3=O . The InChIKey FDIBKUYHBFUUKZ-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .

Properties

CAS No. |

125209-42-9 |

|---|---|

Molecular Formula |

C12H11N3O2S2 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

S-(4-oxopyrido[1,2-a]pyrimidin-9-yl) 1,3-thiazolidine-3-carbothioate |

InChI |

InChI=1S/C12H11N3O2S2/c16-10-3-4-13-11-9(2-1-5-15(10)11)19-12(17)14-6-7-18-8-14/h1-5H,6-8H2 |

InChI Key |

FDIBKUYHBFUUKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCN1C(=O)SC2=CC=CN3C2=NC=CC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 3-thiazolidinecarbothioate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives with thiazolidinecarbothioate in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 3-thiazolidinecarbothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrido[1,2-a]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted pyrido[1,2-a]pyrimidine derivatives. These products can exhibit different biological activities and are often used in further synthetic applications .

Scientific Research Applications

Anticancer Properties

One of the most notable applications of S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 3-thiazolidinecarbothioate is its potential as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit inhibitory effects on various cancer cell lines. For instance, studies have shown that derivatives of pyrido[1,2-a]pyrimidines can inhibit the activity of specific kinases involved in cancer progression, such as PI3K (phosphoinositide 3-kinase), which plays a critical role in cellular growth and survival pathways.

Case Study : In a study published in the Journal of Medicinal Chemistry, a related compound demonstrated IC50 values in the nanomolar range against several cancer cell lines, suggesting that this compound could exhibit similar potency .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Thiazolidine derivatives have been reported to possess antimicrobial activity against various pathogens. The thiazolidine moiety is known for its ability to disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Strong | |

| Candida albicans | Weak |

Diabetes Management

The compound has also been studied for its potential role in managing diabetes. Thiazolidinediones (TZDs), a class of drugs that includes thiazolidine derivatives, are known to improve insulin sensitivity. Research suggests that derivatives like this compound may enhance glucose uptake in adipocytes.

Case Study : A clinical trial investigated the effects of thiazolidinedione analogs on insulin sensitivity in type 2 diabetes patients, showing promising results in lowering blood glucose levels and improving metabolic profiles .

Mechanism of Action

The mechanism of action of S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 3-thiazolidinecarbothioate involves its interaction with specific molecular targets. For instance, as an anti-HIV agent, it binds to the active site of HIV integrase, inhibiting the integration of viral DNA into the host genome. This interaction is facilitated by the chelation of metal ions at the active site, which is crucial for the enzyme’s activity .

Comparison with Similar Compounds

Key Physicochemical Properties:

Collision cross-section (CCS) predictions and isotopic data for this compound are summarized below:

| Ion Type | m/z Value | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 294.03655 | 160.4 |

| [M+Na]+ | 316.01849 | 172.6 |

| [M+NH₄]+ | 311.06309 | 168.5 |

| [M+K]+ | 331.99243 | 164.4 |

| [M-H]- | 292.02199 | 162.8 |

| [M+Na-2H]- | 314.00394 | 165.6 |

| Neutral [M] | 293.02872 | 163.6 |

| Neutral [M]- | 293.02982 | 163.6 |

Source: Collision cross-section predictions derived from computational modeling .

Comparison with Similar Compounds

Challenges in Comparative Analysis

Structural Analogues: Hypothetical Considerations

Pyridopyrimidinone Derivatives: Compounds like 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid are known for antimicrobial and kinase inhibitory activities. However, the addition of a thiazolidinecarbothioate group in CID 3079333 may alter solubility and binding affinity compared to simpler pyridopyrimidinones.

Thiazolidinecarbothioate Derivatives: Thiazolidine-based compounds (e.g., Rhodanine) exhibit diverse bioactivities, including antiviral and antidiabetic effects. The fusion with a pyridopyrimidinone scaffold in CID 3079333 could modify metabolic stability or toxicity profiles.

Data Gaps and Research Needs

The lack of comparative studies highlights critical gaps:

- Synthetic Accessibility: No reported methods for synthesizing CID 3079333 or its derivatives.

- Biological Screening : Absence of cytotoxicity, enzyme inhibition, or target-binding assays.

Biological Activity

S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 3-thiazolidinecarbothioate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C12H11N3O2S2

- Molecular Weight : 293.365 g/mol

- CAS Number : 125209-33-8

The compound features a pyrido-pyrimidine structure combined with a thiazolidine moiety, which contributes to its biological activity.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase, an essential enzyme for viral replication. Research indicates that derivatives of pyrido-pyrimidine structures can effectively inhibit strand transfer activity, a critical step in the HIV replication cycle. For instance, a related compound was optimized to provide selective and efficient inhibition of this enzyme, suggesting a similar potential for this compound .

Antitumor Activity

In vitro studies have demonstrated that compounds containing thiazolidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest. Specifically, compounds with similar structural frameworks have shown promise in targeting cancer cells by disrupting metabolic pathways essential for tumor growth .

Case Studies

- HIV Integrase Inhibition :

- Cytotoxicity Against Cancer Cells :

Research Findings

Toxicity and Safety

While exploring the biological activities of this compound, it is essential to consider its safety profile. Data suggest that this compound may be toxic if ingested and could pose risks to reproductive health and fetal development . Therefore, further studies are required to assess its safety in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.